(2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate
(2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate
Tirofiban Hydrochloride is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
Tirofiban hydrochloride is a hydrochloride. It contains a tirofiban.
Tyrosine analog and PLATELET GLYCOPROTEIN GPIIB-IIIA COMPLEX antagonist that inhibits PLATELET AGGREGATION and is used in the treatment of ACUTE CORONARY SYNDROME.
Tirofiban hydrochloride is a hydrochloride. It contains a tirofiban.
Tyrosine analog and PLATELET GLYCOPROTEIN GPIIB-IIIA COMPLEX antagonist that inhibits PLATELET AGGREGATION and is used in the treatment of ACUTE CORONARY SYNDROME.
Brand Name:
Vulcanchem
CAS No.:
150915-40-5
VCID:
VC0003138
InChI:
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1
SMILES:
[H+].CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.[Cl-]
Molecular Formula:
C22H39ClN2O6S
Molecular Weight:
495.1 g/mol
(2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate
CAS No.: 150915-40-5
Inhibitors
VCID: VC0003138
Molecular Formula: C22H39ClN2O6S
Molecular Weight: 495.1 g/mol
CAS No. | 150915-40-5 |
---|---|
Product Name | (2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate |
Molecular Formula | C22H39ClN2O6S |
Molecular Weight | 495.1 g/mol |
IUPAC Name | (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate |
Standard InChI | InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 |
Standard InChIKey | HWAAPJPFZPHHBC-FGJQBABTSA-N |
Isomeric SMILES | [H+].CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.[Cl-] |
SMILES | [H+].CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.[Cl-] |
Canonical SMILES | [H+].CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.[Cl-] |
Description | Tirofiban Hydrochloride is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time. Tirofiban hydrochloride is a hydrochloride. It contains a tirofiban. Tyrosine analog and PLATELET GLYCOPROTEIN GPIIB-IIIA COMPLEX antagonist that inhibits PLATELET AGGREGATION and is used in the treatment of ACUTE CORONARY SYNDROME. |
Synonyms | Aggrastat Agrastat L 700,462 L 700462 L-700,462 L-700462 L700,462 MK 383 MK-383 N-(butylsulfonyl)-O-(4-(4-piperidyl)butyl)-L-tyrosine tirofiban tirofiban hydrochloride tirofiban hydrochloride monohydrate |
Reference | [1]. Winter JP, Juergens CP. The role of tirofiban in the management of coronary artery disease. Cardiovasc Hematol Disord Drug Targets. 2008 Jun;8(2):138-46. [2]. van /'t Hof AW, Valgimigli M. Defining the role of platelet glycoprotein receptor inhibitors in STEMI: focus on tirofiban. Drugs. 2009;69(1):85-100. [3]. Valgimigli M, Biondi-Zoccai G, Tebaldi M et al. Tirofiban as adjunctive therapy for acute coronary syndromes and percutaneous coronary intervention: a meta-analysis of randomized trials. Eur Heart J. 2010 Jan;31(1):35-49. [4]. Valgimigli M, Tebaldi M. Safety evaluation of tirofiban. Expert Opin Drug Saf. 2010 Sep;9(5):801-19. [5]. Diaz JF, Cardenal R, Gomez-Manchero A, Sanchez-Gonzalez C. Safety and efficacy of tirofiban as adjunctive therapy for patients with ST-elevation myocardial infarction: a comparison versus placebo and abciximab. Cardiovasc Hematol Agents Med Chem. 2011 Jul 1;9(3):147-53. |
PubChem Compound | 24883425 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume